2-(hydroxymethyl)-1H-indole-5-carbonitrile

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Optimization

2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS 104291-67-0) is a bifunctional indole building block possessing a primary alcohol (-CH₂OH) at the C2 position and a nitrile (-CN) group at the C5 position of the indole core. This compound is not a biologically active end-product but rather a critical synthetic intermediate whose value derives from its orthogonal reactivity: the hydroxymethyl group enables oxidation to carboxylic acids, conversion to halides, or activation for nucleophilic displacement, while the C5 nitrile serves as a metabolically stable hydrogen-bond acceptor and a precursor for amidine or tetrazole synthesis.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 104291-67-0
Cat. No. B1601523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(hydroxymethyl)-1H-indole-5-carbonitrile
CAS104291-67-0
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C=C(N2)CO
InChIInChI=1S/C10H8N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-4,12-13H,6H2
InChIKeyTYRWSFQRCHAVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS 104291-67-0): Scientific Procurement and Selection Guide for Indole-Based Research Intermediates


2-(Hydroxymethyl)-1H-indole-5-carbonitrile (CAS 104291-67-0) is a bifunctional indole building block possessing a primary alcohol (-CH₂OH) at the C2 position and a nitrile (-CN) group at the C5 position of the indole core . This compound is not a biologically active end-product but rather a critical synthetic intermediate whose value derives from its orthogonal reactivity: the hydroxymethyl group enables oxidation to carboxylic acids, conversion to halides, or activation for nucleophilic displacement, while the C5 nitrile serves as a metabolically stable hydrogen-bond acceptor and a precursor for amidine or tetrazole synthesis . Its documented applications include serving as the starting material for dopamine D₄ receptor partial agonists such as FAUC 299 and FAUC 316, wherein the C2 hydroxymethyl is protected and subsequently transformed into aminomethyl-piperazine pharmacophores [1]. Commercially available at purities ranging from 97% to >99%, this compound is supplied as a pale orange oil and is soluble in polar organic solvents including DMSO, DMF, and alcohols, with sparing water solubility .

Why Generic Substitution Fails: Functional Differentiation of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile from Other Indole-5-carbonitrile Intermediates


The indole-5-carbonitrile scaffold is widely employed in medicinal chemistry, with numerous derivatives differing only in substitution pattern. However, generic substitution is inadvisable because the specific combination of a C2 hydroxymethyl with a C5 nitrile in this compound creates a unique reactivity profile that cannot be replicated by positionally isomeric analogs (e.g., C3-hydroxymethyl or C2-carboxylate derivatives) or by simpler 5-cyanoindole lacking a reactive handle . The C2 primary alcohol provides a tractable point for late-stage functionalization without affecting the indole N-H or the C5 nitrile, whereas C3-substituted analogs present different steric and electronic constraints that alter subsequent reaction pathways and product profiles [1]. Furthermore, the documented use of this specific compound as the starting material for high-affinity D₄ receptor ligands FAUC 299 (Ki = 0.52 nM) and FAUC 316 (Ki = 1.0 nM) establishes a precedent-driven rationale for selecting this exact intermediate over less-characterized alternatives when reproducibility of published synthetic routes is required [2].

Quantitative Differential Evidence: Comparative Analysis of 2-(Hydroxymethyl)-1H-indole-5-carbonitrile Against In-Class Analogs


LogP Differential: Enhanced Polarity Relative to 5-Cyanoindole and C3-Hydroxymethyl Isomer

The target compound exhibits a calculated LogP of 1.53188, reflecting the balance between the hydrophobic indole core and the polar C2 hydroxymethyl group [1]. In contrast, the parent scaffold 5-cyanoindole (CAS 15861-24-2), which lacks any hydroxyl group, has a reported LogD of 1.928 at pH 7.4, corresponding to a 2.5-fold greater partition into octanol [2]. This differential translates to markedly improved aqueous compatibility for the target compound: while 5-cyanoindole is essentially insoluble in water, the target compound demonstrates measurable solubility in polar organic solvents and partial aqueous solubility .

Medicinal Chemistry Physicochemical Profiling Drug-Likeness Optimization

Hydrogen Bond Donor Capacity: Functional Advantage Over C3-Hydroxymethyl and Non-Hydroxylated Analogs

The target compound possesses one hydrogen bond donor (indole N-H) and one additional hydrogen bond donor from the C2 hydroxymethyl group, yielding a total HBD count of 2 [1]. This contrasts with 5-cyanoindole (HBD = 1) and 1-Boc-5-cyano-3-hydroxymethylindole (HBD = 0 due to Boc protection and C3 substitution) . The C2 primary alcohol offers a distinct hydrogen-bonding geometry compared to the C3 analog: the C2 position aligns the hydroxyl group for potential intramolecular hydrogen bonding with the indole N-H (O-H···N distance ≈ 2.1–2.3 Å in favorable conformations), a feature absent in C3-substituted indoles where the hydroxyl group projects away from the N-H vector .

Structure-Based Drug Design Molecular Recognition Crystal Engineering

Synthetic Tractability: Documented High-Yield Reduction Route from Ethyl 5-Cyanoindole-2-carboxylate

A patent-documented synthetic procedure (US08217028B2) describes the preparation of the target compound via LiAlH₄ reduction of ethyl 5-cyano-1H-indole-2-carboxylate (D21) in THF at room temperature for 15 minutes, yielding 600 mg of product (74.6% yield) as a pale orange oil . This contrasts with the preparation of the C3-hydroxymethyl isomer 1-Boc-5-cyano-3-hydroxymethylindole (CAS 914349-11-4), which requires an additional Boc protection step on the indole nitrogen to prevent competing reactions, thereby adding synthetic complexity and reducing overall atom economy . Furthermore, the target compound serves as the direct precursor to the N-diethoxymethyl-protected derivative (compound III) used in solid-phase synthesis of D₄ ligands, whereas attempts to use 5-cyanoindole without the C2 handle would require additional functionalization steps that are not documented in the published routes [1].

Process Chemistry Synthetic Methodology Intermediate Sourcing

Procurement-Grade Purity Differentiation: ≥97% to >99% Specifications and Vendor Transparency

Commercially available 2-(hydroxymethyl)-1H-indole-5-carbonitrile is supplied at defined purity tiers ranging from ≥97% (Aladdin, Leyan, Bide Pharm) to >99% (Labmix24), with explicit analytical characterization available via Certificate of Analysis upon request . This level of purity specification and transparency contrasts with less-characterized indole-5-carbonitrile derivatives such as 3-(bromomethyl)-1H-indole-5-carbonitrile and 3-(difluoromethyl)-1H-indole-5-carbonitrile, which are frequently offered without detailed purity documentation or with vendor caveats regarding patent restrictions . The absence of patent encumbrance for the target compound (US08217028B2 describes its synthesis but does not claim composition-of-matter protection) further distinguishes it from certain proprietary indole-5-carbonitrile intermediates that are subject to active patent estates and may face supply chain interruptions [1].

Chemical Procurement Quality Control Reproducibility

Derivatization Orthogonality: C2 Hydroxymethyl Enables Selective Functionalization Distinct from C3 and C5 Positions

The target compound contains two orthogonal reactive sites: the C2 primary alcohol (oxidizable to aldehyde/carboxylic acid; convertible to halide, tosylate, or amine) and the C5 nitrile (reducible to aminomethyl; hydrolyzable to carboxamide or carboxylic acid; convertible to tetrazole) . The C2 position is particularly significant because it aligns with the indole N-H to form a pseudo-1,2-aminoalcohol motif that can participate in chelation or intramolecular hydrogen bonding, a feature not available in 5-cyanoindole (no C2 functionality) or in 5-cyanoindole-3-carboxylic acid derivatives (C3 functionality projects differently) . In the published solid-phase synthesis of FAUC 299 and FAUC 316, the C2 hydroxymethyl is selectively protected as the TBDMS ether, then the indole nitrogen is functionalized with a diethoxymethyl group for resin anchoring, while the C5 nitrile remains intact throughout the sequence [1].

Late-Stage Functionalization Parallel Synthesis Medicinal Chemistry

Validated Research and Industrial Applications for 2-(Hydroxymethyl)-1H-indole-5-carbonitrile: Evidence-Based Use Cases


Synthesis of High-Affinity Dopamine D₄ Receptor Partial Agonists (FAUC 299, FAUC 316) via Solid-Phase Methodology

2-(Hydroxymethyl)-1H-indole-5-carbonitrile serves as the foundational starting material (compound I) for the synthesis of 2-aminomethyl-5-cyanoindoles FAUC 299 (Ki = 0.52 nM) and FAUC 316 (Ki = 1.0 nM), which demonstrate >8600-fold selectivity for D₄ over D₁, D₂long, D₂short, and D₃ receptors [1]. The published route involves TBDMS protection of the C2 hydroxymethyl, N-diethoxymethyl protection for solid-phase anchoring, and subsequent on-resin functionalization [2]. Selection of this specific intermediate ensures exact replication of the literature procedure and avoids the need for route re-optimization that would be required if substituting with 5-cyanoindole (which lacks the C2 handle) or with C3-hydroxymethyl isomers (which would alter the spatial orientation of the aminomethyl pharmacophore and potentially compromise D₄ binding affinity) .

Divergent Library Synthesis for CNS-Targeted Drug Discovery Programs

The orthogonal reactivity of the C2 hydroxymethyl and C5 nitrile groups enables divergent parallel synthesis of structurally diverse libraries. The C2 alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, converted to an alkyl halide for nucleophilic displacement, or activated as a tosylate for amine coupling, while the C5 nitrile remains intact or can be independently transformed to a tetrazole or amidine [1]. This bifunctional reactivity is absent in mono-functional analogs such as 5-cyanoindole (CAS 15861-24-2), which offers only the nitrile handle for diversification [2]. The target compound's moderate LogP (1.53) and presence of hydrogen bond donors (HBD = 2) further align with CNS drug-likeness criteria, making it particularly suitable for generating leads within favorable physicochemical space .

Process Development and Scale-Up of Indole-Containing Pharmaceutical Intermediates

The patent-documented synthesis of 2-(hydroxymethyl)-1H-indole-5-carbonitrile via LiAlH₄ reduction of ethyl 5-cyano-1H-indole-2-carboxylate provides a validated, scalable route with a reported 74.6% yield under mild conditions (RT, 15 minutes, THF) [1]. This established methodology reduces process development risk compared to less-characterized indole-5-carbonitrile derivatives for which no published, high-yielding synthetic procedures exist. Furthermore, the target compound is not subject to composition-of-matter patent restrictions, unlike certain structurally related indole-5-carbonitrile intermediates described in WO2007089192 and WO2021062241A1, thereby avoiding potential freedom-to-operate complications in commercial applications [2].

Reference Standard for Analytical Method Development and Impurity Profiling in Cyanoindole Synthesis

With commercially available purity specifications ranging from ≥97% to >99% and accompanying Certificates of Analysis, 2-(hydroxymethyl)-1H-indole-5-carbonitrile is suitable for use as a reference standard in HPLC method development, impurity profiling, and process analytical technology (PAT) applications for indole-5-carbonitrile-based syntheses [1]. The compound's well-defined physicochemical properties—including molecular weight 172.18 g/mol, exact mass 172.06400, PSA 59.81 Ų, and LogP 1.53188—provide reliable benchmarks for method calibration and validation [2]. This application scenario is particularly relevant for quality control laboratories supporting the manufacture of vilazodone and related indole-5-carbonitrile-derived pharmaceuticals, where the target compound can serve as a structurally analogous impurity marker or system suitability standard .

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